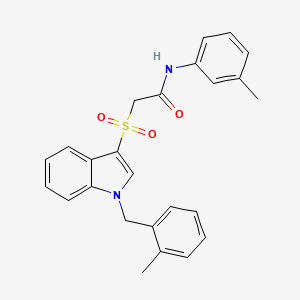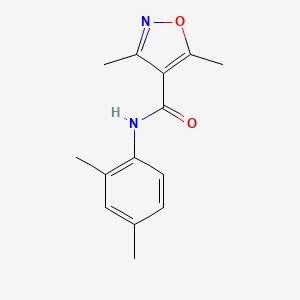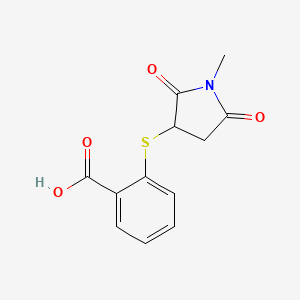
N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide, commonly known as CTAP, is a chemical compound that has been extensively studied for its potential use in scientific research. It belongs to the class of oxadiazole derivatives and has been shown to have a wide range of biological activities.
Applications De Recherche Scientifique
Antibacterial Activity
Compounds derived from N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide have been explored for their antibacterial properties. A study by K. Ramalingam et al. (2019) synthesized derivatives of this compound and found them to have significant antibacterial activity. Similarly, Kashif Iqbal et al. (2017) synthesized acetamide derivatives with azinane and 1,3,4-oxadiazole cores, showing moderate inhibitory effects against various bacterial strains.
Antimicrobial Evaluation
The antimicrobial properties of these compounds are also a focus of research. For example, D. Joshi and K. Parikh (2013) synthesized chalcones-bearing 1,3,4-oxadiazole derivatives with notable antimicrobial activity against resistant bacteria and fungi.
Enzyme Inhibition
Compounds based on N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide show potential as enzyme inhibitors. The study by S. Rasool et al. (2015) reported the synthesis of derivatives with promising enzyme inhibition activity.
Anticancer Properties
Research also extends to the potential anticancer applications of these compounds. V. Adimule et al. (2014) synthesized novel derivatives with significant anticancer properties, especially against specific cell lines.
Molecular Docking Studies
Molecular docking studies, such as those conducted by Muhammadasim Raza Basra et al. (2019), explore the interaction of these compounds with biological targets, indicating their potential in drug development.
Other Applications
These compounds are also being studied for their role in other biological activities, including anti-inflammatory and anti-thrombotic effects, as evidenced in the research by Muhammadasim Raza Basra et al. (2019).
Propriétés
IUPAC Name |
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O2S/c15-11-6-2-1-5-10(11)13-17-18-14(20-13)16-12(19)8-9-4-3-7-21-9/h1-7H,8H2,(H,16,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSXWNHRHGPZAMN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(O2)NC(=O)CC3=CC=CS3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

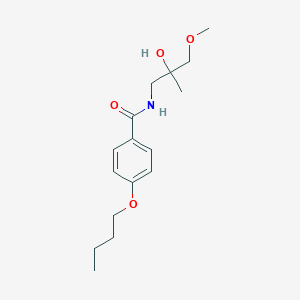
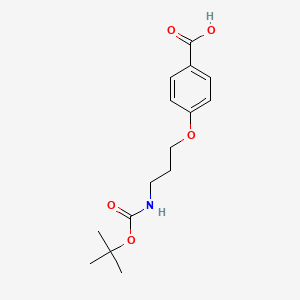
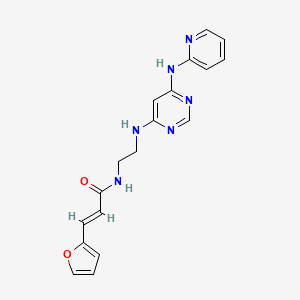
![2-[[3-[(Z)-3-amino-2-cyano-3-oxoprop-1-enyl]phenoxy]methyl]benzoic acid](/img/structure/B2415581.png)

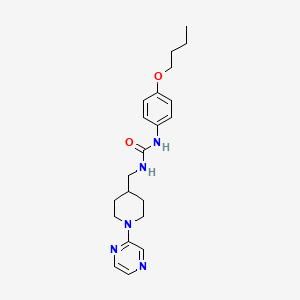
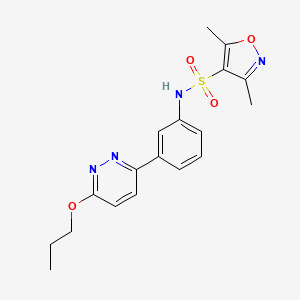
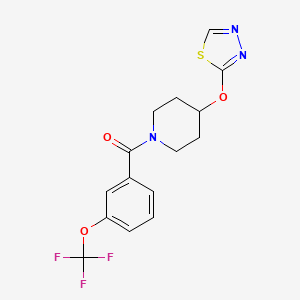

![2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)acetamide](/img/structure/B2415592.png)
